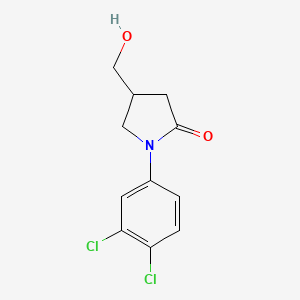

2-Pyrrolidinone, 1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-

Description

1-(3,4-Dichlorophenyl)-4-(hydroxymethyl)-2-pyrrolidinone is a heterocyclic organic compound featuring a five-membered pyrrolidinone ring (a lactam derivative of pyrrolidine) substituted at position 1 with a 3,4-dichlorophenyl group and at position 4 with a hydroxymethyl moiety.

Properties

Molecular Formula |

C11H11Cl2NO2 |

|---|---|

Molecular Weight |

260.11 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H11Cl2NO2/c12-9-2-1-8(4-10(9)13)14-5-7(6-15)3-11(14)16/h1-2,4,7,15H,3,5-6H2 |

InChI Key |

VHWKRJWELLKTMU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)Cl)CO |

Origin of Product |

United States |

Preparation Methods

N-Arylation of Pyrrolidinone Core

A common approach to introduce the 3,4-dichlorophenyl group at the nitrogen involves nucleophilic substitution or coupling reactions between pyrrolidinone and halogenated aromatic compounds. For example, a Friedel-Crafts type alkylation or a copper-catalyzed N-arylation can be employed:

The introduction of the hydroxymethyl group at the 4-position of the pyrrolidinone ring can be achieved by:

- Selective oxidation or reduction of a precursor substituent

- Use of azido or acetylthio intermediates followed by reduction and hydrolysis

For example, the preparation of (S)-4-hydroxy-2-pyrrolidinone derivatives involves:

Cyclization and Final Assembly

The final compound is often obtained by cyclization reactions and purification steps such as column chromatography and recrystallization. The use of triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran at low temperatures facilitates the formation of key intermediates, which are then converted to the target compound.

- The optical rotation and melting points of intermediates and final compounds are consistent with stereochemically pure products, indicating successful asymmetric synthesis.

- Infrared spectra show characteristic absorption bands for carbonyl and hydroxyl groups (e.g., νmax around 1719, 1697 cm^-1 for carbonyl).

- Nuclear Magnetic Resonance (NMR) data confirm the substitution pattern and stereochemistry of the pyrrolidinone ring and its substituents.

- Purification by silica gel chromatography using gradient elution with ethyl acetate/methanol or benzene/acetonitrile mixtures is effective for isolating pure compounds.

The preparation of 2-Pyrrolidinone, 1-(3,4-dichlorophenyl)-4-(hydroxymethyl)- involves a combination of classical organic synthesis techniques including Friedel-Crafts alkylation or copper-catalyzed N-arylation for introducing the dichlorophenyl group, followed by stereoselective hydrogenation and functional group transformations to install the hydroxymethyl substituent. The use of catalytic asymmetric hydrogenation and Mitsunobu-type reactions are critical for achieving the desired stereochemistry and functionalization. Purification and characterization data support the successful synthesis of this compound with good yields and stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

Reduction: The compound can be reduced to modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Agents

Research indicates that compounds similar to 2-Pyrrolidinone derivatives exhibit anticancer properties. The presence of the dichlorophenyl group enhances biological activity, making it a candidate for further development as an anticancer agent. Studies have shown that such compounds can inhibit tumor growth and promote apoptosis in cancer cells .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways . This makes it a potential candidate for developing new antibiotics or antimicrobial agents.

Materials Science Applications

1. Polymer Synthesis

2-Pyrrolidinone derivatives are utilized as intermediates in the synthesis of polymers. They can serve as monomers or cross-linking agents in creating high-performance materials with enhanced thermal stability and mechanical properties .

2. Coatings and Adhesives

Due to its chemical structure, this compound can be incorporated into formulations for coatings and adhesives, providing improved adhesion and durability in various applications, including automotive and aerospace industries .

Synthetic Intermediate

1. Building Block for Complex Molecules

In organic synthesis, 2-Pyrrolidinone serves as a versatile building block for synthesizing more complex molecules. It is particularly useful in the pharmaceutical industry for developing novel drug candidates by facilitating the introduction of functional groups necessary for biological activity .

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the efficacy of a series of pyrrolidinone derivatives against breast cancer cell lines. The results indicated that specific substitutions on the pyrrolidinone ring enhanced cytotoxicity compared to standard chemotherapy agents .

Case Study 2: Antimicrobial Applications

Research conducted on the antimicrobial properties of chlorinated pyrrolidinones revealed significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for these compounds to be developed into new antibacterial treatments .

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-(3,4-dichlorophenyl)-4-(hydroxymethyl)- would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The pathways involved would be elucidated through detailed studies and experiments.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is compared below with two structurally related molecules from the literature:

Key Observations :

Core Heterocycle: The target compound’s pyrrolidinone ring (5-membered lactam) contrasts with the piperazine (6-membered diamine) in and the chalcone’s α,β-unsaturated ketone system in . Lactams like pyrrolidinone often exhibit enhanced metabolic stability compared to amines like piperazine .

However, the hydroxymethyl group in the target compound introduces polarity, likely improving aqueous solubility relative to the phenylethyl substituent in . In contrast, the chalcone derivative lacks halogen substituents but includes pyridine and dihydroxyphenyl groups, which may confer distinct redox and hydrogen-bonding properties.

Biological Activity: Piperazine derivatives (e.g., ) are frequently associated with central nervous system (CNS) activity due to their ability to cross the blood-brain barrier. The dihydrochloride salt form in enhances solubility for intravenous administration. Chalcones like are often studied for antioxidant and anti-inflammatory properties, attributed to their conjugated double bonds and phenolic -OH groups. The target compound’s hydroxymethyl group may similarly enable radical scavenging, though this remains speculative without direct data.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 3,4-dichlorophenyl group increases logP (lipophilicity) in both the target compound and , but the hydroxymethyl group in the former may reduce logP compared to the phenylethyl group in .

- Solubility : The hydroxymethyl group likely enhances water solubility relative to , which relies on a dihydrochloride salt for solubility.

- Metabolic Stability : The lactam ring in the target compound may resist hydrolysis better than the piperazine core in , which is prone to N-dealkylation .

Biological Activity

2-Pyrrolidinone, 1-(3,4-dichlorophenyl)-4-(hydroxymethyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, toxicity profiles, and therapeutic potentials based on recent research findings.

Structure

- Chemical Formula : C11H12Cl2N2O2

- Molecular Weight : 263.13 g/mol

- SMILES Notation : C1CC(=O)N(C1)C(C(C2=CC(=C(C=C2)Cl)Cl)O)N

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| Log P (Octanol-Water) | Not available |

Research indicates that 2-Pyrrolidinone derivatives exhibit various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains. A study demonstrated its inhibitory effect on the growth of Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary studies suggest that 2-Pyrrolidinone derivatives can induce apoptosis in cancer cell lines. Specific mechanisms include the modulation of cell cycle progression and the induction of oxidative stress.

Case Studies and Research Findings

- Antimicrobial Activity :

- Anticancer Activity :

- Neuroprotective Effects :

Toxicity Profile

The toxicity of 2-Pyrrolidinone derivatives has been assessed through various assays:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(3,4-dichlorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include:

- Substrate Preparation : Use 3,4-dichlorophenyl precursors (e.g., halides or boronic acids) for regioselective coupling to the pyrrolidinone scaffold .

- Hydroxymethylation : Introduce the hydroxymethyl group via reductive amination or hydroxylation of a ketone intermediate under controlled pH (e.g., sodium acetate buffer, pH 4.6) to avoid side reactions .

- Purification : Employ column chromatography with methanol/buffer mobile phases (65:35) for HPLC-based purity assessment .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute stereochemistry and confirm substituent positions, as demonstrated for structurally similar dichlorophenyl-pyrrolidinones .

- NMR : Use H/C NMR to identify aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and hydroxymethyl protons (δ 3.5–4.2 ppm). DEPT-135 confirms secondary alcohols .

- IR Spectroscopy : Detect carbonyl stretches (~1700 cm) and hydroxyl groups (~3400 cm) .

Q. How can researchers ensure the compound’s purity and stability during storage?

- Methodological Answer :

- Analytical HPLC : Use a sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) to assess purity. System suitability tests ensure column efficiency .

- Stability Studies : Store lyophilized samples at -20°C under inert gas (N) to prevent hydrolysis of the hydroxymethyl group. Monitor degradation via accelerated stability testing (40°C/75% RH) .

Advanced Research Questions

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective hydrogenation catalysts (e.g., Ru-BINAP complexes) to control stereochemistry .

- Continuous Flow Systems : Improve reproducibility and reduce side reactions via precise temperature/pH control, as shown for piperidine derivatives .

- Crystallization-Driven Purification : Optimize solvent mixtures (e.g., ethanol/water) to isolate enantiopure crystals, avoiding costly chromatography .

Q. How should researchers design in vitro assays to evaluate the compound’s kinase inhibitory activity?

- Methodological Answer :

- Kinase Selectivity Panels : Test against BRAF, MAPK, or Galectin-3 (a structurally related target in ) using fluorescence polarization assays.

- IC Determination : Use ATP-competitive assays with recombinant kinases. Include positive controls (e.g., BRAF inhibitor "B-Raf IN 2") and validate with Western blotting for downstream phosphorylation .

- Cell-Based Assays : Employ cancer cell lines (e.g., A375 melanoma) to assess antiproliferative effects via MTT assays. Correlate results with kinase inhibition data .

Q. How can contradictory bioactivity data between studies be systematically resolved?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations, incubation times) across studies. Variability in IC values often arises from differences in enzyme sources or buffer compositions .

- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing 3,4-dichlorophenyl with 4-fluorophenyl) to isolate contributions of substituents to activity .

- Molecular Dynamics Simulations : Model compound-kinase binding interactions to explain discrepancies in inhibitory potency .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate solubility (LogP ~2.5), CYP450 interactions, and hepatotoxicity. Validate with in vitro microsomal assays .

- Metabolite Identification : Incubate with liver S9 fractions and analyze via LC-HRMS. Prioritize hydroxylated or glucuronidated metabolites for further toxicology testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.